molecular formula C15H19FN2O3 B4541969 N-(3-fluoro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(3-fluoro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B4541969
M. Wt: 294.32 g/mol
InChI Key: UWAVGYLEXCNFPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including microwave-assisted synthesis, cyclocondensation, and reactions with different reagents to form spirocyclic and azaspiro structures. For instance, a microwave-assisted three-component one-pot cyclocondensation method was applied for the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds (Göktaş et al., 2012). Similarly, pyridazine-4,5-dicarboxylic anhydride served as a versatile synthon for preparing 1,3,7,8-tetra-azaspiro[4.5]decane derivatives (Chimichi et al., 1984).

Molecular Structure Analysis

Molecular structure characterization often involves spectral and elemental analysis. For example, synthesized compounds' structures are confirmed through such analyses, offering insights into their molecular frameworks and potential activity profiles as demonstrated in studies of similar spirocyclic compounds (Göktaş et al., 2012).

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions, such as trifluoromethylation and spirocyclization. A notable example is the copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, leading to the formation of trifluoromethylated 1-azaspiro[4.5]decanes (Han et al., 2014).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding a compound's behavior in different conditions. The synthesis and characterization of new organic materials like 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane reveal its potential for nonlinear optical devices, showcasing the importance of studying these properties (Kagawa et al., 1994).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-11-2-3-12(10-13(11)16)17-14(19)18-6-4-15(5-7-18)20-8-9-21-15/h2-3,10H,4-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAVGYLEXCNFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC3(CC2)OCCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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